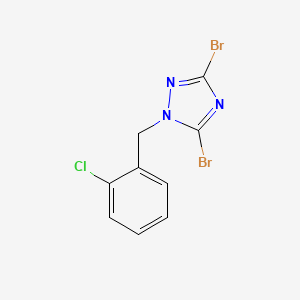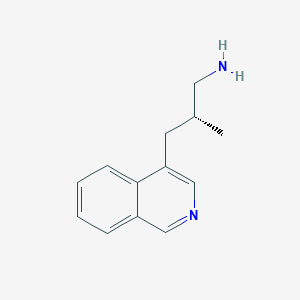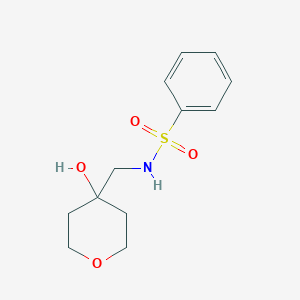
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of tetrahydropyran derivatives. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This structure is linked to a benzenesulfonamide group through a methylene bridge.Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its tetrahydropyran component. Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions .Scientific Research Applications
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group that includes compounds structurally related to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, have been found to possess herbicidal activity. These compounds are particularly effective as post-emergence herbicides against dicotyledonous weed species, suggesting their potential utility in agricultural chemistry. The mechanism of action appears to involve interference with the biosynthesis of branched-chain amino acids, which are essential for plant growth (Eussen et al., 1990).
Anticancer Activity
Several studies have synthesized and bioevaluated sulfonamide derivatives, including those structurally similar to this compound, for their potential anticancer properties. One such study found that 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives displayed cytotoxic activities and inhibited carbonic anhydrase I and II isoenzymes. Compounds from this study demonstrated high potency and selectivity, making them promising candidates for further anticancer research (Gul et al., 2017).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were designed to retain the beneficial effects of celecoxib while potentially reducing adverse effects. The research identified several derivatives with promising biological activities, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Agents
New derivatives of benzenesulfonamide, synthesized using various heterocyclic rings, were investigated for their antimicrobial potential. The study highlighted the synthesis of compounds with enhanced antibacterial and antifungal potency, demonstrating the role of benzenesulfonamide derivatives, including those related to this compound, as potential antimicrobial agents. The findings suggest a promising avenue for the development of new antimicrobial therapies (Abbas et al., 2017).
Mechanism of Action
Target of Action
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The mode of action of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide, like other sulfonamides, involves interaction with its targets, namely carbonic anhydrase and dihydropteroate synthetase . These interactions result in the inhibition of these enzymes, which in turn disrupts crucial biochemical processes in the pathogen, leading to its elimination .
Biochemical Pathways
The biochemical pathways affected by N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal functioning of the pathogen, affecting its ability to maintain homeostasis and reproduce .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The molecular and cellular effects of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide’s action involve the disruption of key biochemical processes in the pathogen . This leads to the pathogen’s inability to maintain homeostasis and reproduce, ultimately resulting in its elimination .
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDFNWEYUXKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



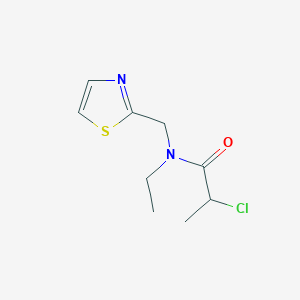
![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
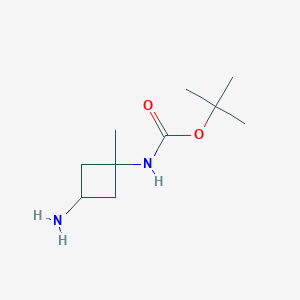
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)
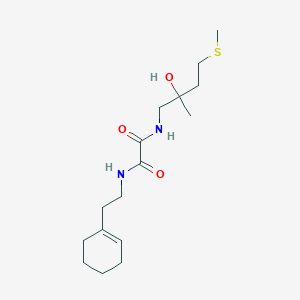
![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)
